Methyl 5-carbamoyl-2-methoxybenzoate
Description
Methyl 5-carbamoyl-2-methoxybenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, a methoxy substituent at the 2-position, and a carbamoyl group at the 5-position of the aromatic ring. The methoxy and ester groups influence its solubility, stability, and reactivity, as seen in related methyl benzoate derivatives .
Properties
IUPAC Name |
methyl 5-carbamoyl-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDALLBISYVVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-carbamoyl-2-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-carbamoyl-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamoyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-carbamoyl-2-hydroxybenzoic acid.
Reduction: Formation of 5-amino-2-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-carbamoyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-carbamoyl-2-methoxybenzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs differ in substituent types, positions, and ester chain lengths. Key comparisons include:
Key Observations :
Physicochemical Properties
While direct data for this compound is unavailable, inferences can be drawn from analogs:
*Estimated based on substituent contributions.
Notes:
- The carbamoyl group may reduce volatility compared to simpler esters like methyl salicylate .
Biological Activity
Methyl 5-carbamoyl-2-methoxybenzoate is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11N2O3
- Molecular Weight : 207.21 g/mol
- CAS Number : 911281-96-4
- IUPAC Name : this compound
The compound features a carbamoyl group, a methoxy group, and a benzoate framework, which contribute to its diverse biological properties. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways in target organisms.
- Hydrophobic Interactions : The methoxy group participates in hydrophobic interactions, influencing the compound’s binding affinity and specificity towards various biological targets.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further development in pharmaceuticals and agrochemicals.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown selective cytotoxicity against several cancer cell lines, particularly colorectal cancer cells. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 0.35 ± 0.04 |
| Caco-2 | 0.54 ± 0.04 |
| AGS | 26.9 ± 0.00 |
| PANC-1 | >50 |
| SMMC-7721 | 22.92 ± 2.16 |
| HIEC | >50 |
These results indicate that this compound exhibits potent effects on colorectal cancer cells while showing reduced toxicity to normal intestinal epithelial cells (HIEC), suggesting a favorable therapeutic index.
Mechanisms Underlying Anticancer Effects
The compound's anticancer effects are mediated through several pathways:
- Cell Cycle Arrest : Treatment with this compound leads to G2/M phase arrest in cancer cells, effectively halting their proliferation.
- Induction of Apoptosis : The compound promotes apoptosis via the activation of reactive oxygen species (ROS) production and mitochondrial membrane potential disruption.
- Inhibition of Colony Formation : It inhibits colony formation in vitro, indicating a strong anti-proliferative effect.
- Signaling Pathway Modulation : Studies have shown that this compound modulates key signaling pathways such as PI3K/AKT/mTOR, which are critical for cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness as an antimicrobial agent is attributed to the structural features that enhance its interaction with microbial targets.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Study : A peer-reviewed study assessed the cytotoxic effects on various cancer cell lines, highlighting selective toxicity towards colorectal cancer cells compared to normal cells.
- Antimicrobial Assays : Research indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in infection control.
- Pharmacological Evaluation : The compound has been evaluated for its pharmacological properties, including anti-inflammatory effects, which further support its therapeutic potential in treating various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
